Melevodopa

説明

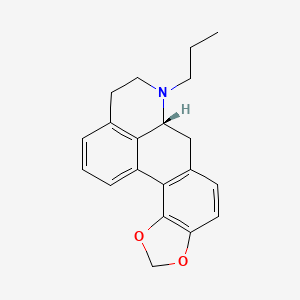

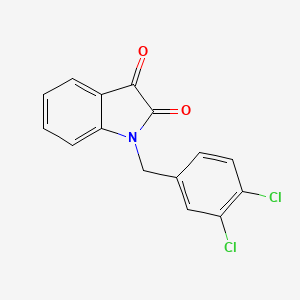

Melevodopa, also known by the brand name Levomet, is a dopaminergic agent . It is the methyl ester of levodopa and is used in tablet form as an effervescent prodrug with 250 times the water solubility of tablet levodopa . It is indicated in combination with carbidopa for the treatment of Parkinson’s disease .

Synthesis Analysis

Melevodopa is the methyl ester of levodopa . A study has developed and validated a UHPLC-MS/MS method for the simultaneous determination of L-DOPA, levodopa methyl ester (LDME), and carbidopa in human plasma .Chemical Reactions Analysis

The electroanalytical determination of L-DOPA, a precursor to Melevodopa, has been reported in the literature . A UHPLC-MS/MS method has also been developed for the simultaneous determination of L-DOPA, LDME, and carbidopa in human plasma .科学的研究の応用

Melevodopa in Parkinson's Disease Treatment

Treatment of Motor Fluctuations : Melevodopa, often combined with carbidopa, is used in the treatment of motor fluctuations in advanced Parkinson's disease. Studies indicate that Melevodopa has a more rapid absorption and less variability compared to standard Levodopa/Carbidopa formulations, potentially offering better control of motor complications (Stocchi et al., 2010), (Zangaglia et al., 2010).

Systematic Review on Clinical Experience : A systematic review emphasized that Melevodopa/Carbidopa in effervescent tablet form is effective in improving control of motor complications compared to conventional levodopa, with potential applications in early stages of Parkinson's disease or in special patient populations (Stocchi & Vacca, 2019).

Improvement in Daily Motor Performance : Research has shown that Melevodopa can improve daily motor performance and quality-of-life in Parkinson's disease patients experiencing "delayed-on" and "wearing-off" effects (Bosco et al., 2011).

Levodopa-Based Strategies for Parkinson’s Disease : Various strategies using Melevodopa to control motor complications in Parkinson’s disease have been explored. These include dose fragmentation and continuous delivery approaches to stabilize motor function and improve patient quality of life (Antonini et al., 2010).

Pharmacokinetic Profile : Studies on the pharmacokinetic profile of Melevodopa have indicated more reliable and less variable levodopa delivery compared to standard-release formulations, which is critical in managing Parkinson's disease (Stocchi et al., 2015).

- periods, particularly afternoon off periods in Parkinson's disease patients, contributing to better management of motor fluctuations (Fasano et al., 2014).

Additional Applications

Modulating Motor Cortex Excitability in Alzheimer’s Disease : A study on Alzheimer’s disease patients demonstrated that Melevodopa can modulate motor cortex excitability, suggesting its potential application beyond Parkinson’s disease (Martorana et al., 2008).

Delivery System Development : Research on developing a hydrophobicity-controlled delivery system for Melevodopa indicates advancements in formulation techniques to optimize drug release, which is vital for Parkinson’s disease treatment (Kiss et al., 2021).

Sleep Disorders in Parkinson’s Disease : A study evaluating the effects of Melatonin and Levodopa on sleep disorders in a monkey model of Parkinson's disease suggests the therapeutic potential of Melevodopa in treating sleep disturbances associated with Parkinson's disease (Belaid et al., 2015).

特性

IUPAC Name |

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBDACCLCFWBSI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048433 | |

| Record name | Melevodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Melevodopa | |

CAS RN |

7101-51-1 | |

| Record name | L-Dopa methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7101-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melevodopa [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melevodopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melevodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELEVODOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M30686U4X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide](/img/structure/B1676106.png)

![methyl 4-oxo-4-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carbonyl]amino]propan-2-yl]amino]propan-2-yl]amino]butanoate](/img/structure/B1676110.png)

![(2S)-N-[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]propanoyl]-1-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B1676111.png)

![(3E)-3-[(2,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1676117.png)